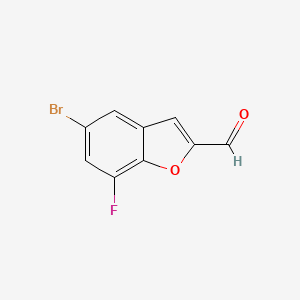
5-Bromo-7-fluorobenzofuran-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluorobenzofuran-2-carboxaldehyde is a chemical compound with the CAS Number: 1480288-05-8 . It has a molecular weight of 243.03 . The IUPAC name for this compound is 5-bromo-7-fluoro-1-benzofuran-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure.It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis has explored the properties and applications of benzofuran derivatives. For example, the study by Motti et al. (2012) demonstrates the versatility of benzofuran derivatives in organic synthesis, particularly through a sequential Pd/norbornene-catalyzed process that generates biaryl carbaldehydes or ketones and 6H-dibenzopyrans via redox reactions or C-O ring closure, indicating the potential utility of related compounds in complex organic synthesis and catalysis processes Motti et al., 2012.
Sensor Development
The application of benzofuran derivatives in sensor development is highlighted by the creation of colorimetric and fluorescent sensors for biogenic primary amines. Saravanakumar et al. (2020) synthesized molecules based on dicyanovinyl substituted phenanthridine conjugated probes that showed significant solvatochromism and aggregation-induced emission, indicating their potential as sensors for biological applications. This research suggests that derivatives of benzofuran, such as 5-Bromo-7-fluorobenzofuran-2-carbaldehyde, could be used to develop advanced sensory materials Saravanakumar et al., 2020.
Material Science and Functionalization
In material science, the functionalization of surfaces with benzofuran derivatives has been explored to enhance material properties. Xu et al. (2007) demonstrated the covalent functionalization of multi-walled carbon nanotubes (MWCNTs) with bromo-substituted fluorene derivatives, which could indicate the utility of 5-Bromo-7-fluorobenzofuran-2-carbaldehyde in similar applications for modifying material surfaces to achieve desired electronic or optical properties Xu et al., 2007.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-7-fluorobenzofuran-2-carbaldehyde are currently unknown . This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.
Mode of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been found to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Result of Action
Benzofuran compounds have been found to exhibit strong biological activities, which suggests that this compound may have similar effects .
Properties
IUPAC Name |
5-bromo-7-fluoro-1-benzofuran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWYCALJGKUBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
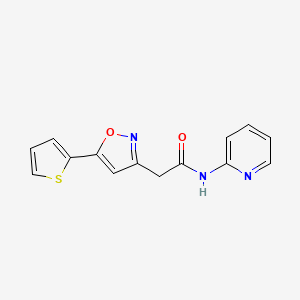
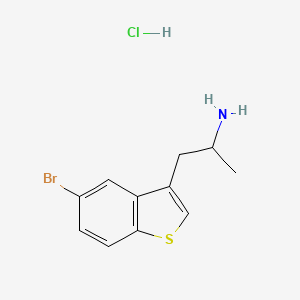


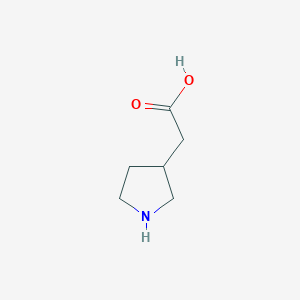
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)
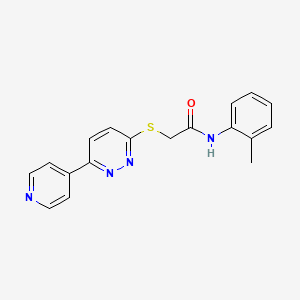
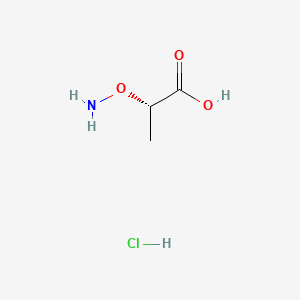
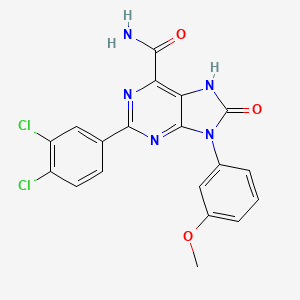
![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)
![2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE](/img/structure/B2818436.png)
methanone](/img/structure/B2818438.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)
![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)
